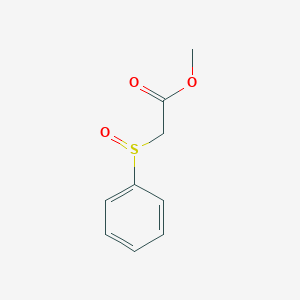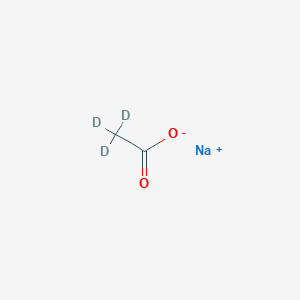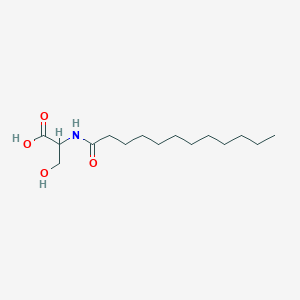
2,3,7,8,12,13,17,18-Octaéthyl-21H,23H-porphine cuivre(II)
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) is a metalloporphyrin compound with the chemical formula C36H44CuN4. It is known for its large ring structure and is often used in various scientific and industrial applications due to its unique chemical properties .
Applications De Recherche Scientifique
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology: Studied for its potential role in mimicking the active sites of certain enzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of photonic and optical materials
Mécanisme D'action
Target of Action
Similar compounds such as porphyrin metalates have been used to form mixed adlayers with other molecules, suggesting a potential role in molecular interactions .
Mode of Action
The mode of action of Cu(II) Octaethylporphine involves its interaction with other molecules to form mixed adlayers . This process is typically achieved by immersing a substrate in a solution containing Cu(II) Octaethylporphine and other molecules .
Result of Action
The formation of mixed adlayers suggests potential applications in materials science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cu(II) Octaethylporphine. For instance, the formation of mixed adlayers is typically carried out in a benzene solution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) typically involves the metallation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with copper(II) salts. One common method is to dissolve the porphine in an organic solvent such as benzene or dichloromethane and then add a copper(II) salt, such as copper(II) acetate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands in the porphine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various organic ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphine derivatives, while substitution reactions can produce a variety of substituted porphine compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine manganese(III) chloride
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) apart from its similar compounds is its specific coordination chemistry and the unique properties imparted by the copper(II) ion. This makes it particularly effective in catalytic applications and photodynamic therapy .
Propriétés
IUPAC Name |
copper;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Cu/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUPEFEFRBNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44CuN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14409-63-3 | |
| Record name | ((2,3,7,8,12,13,17,18)-Octaethylporphinato)copper (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014409633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the interaction between 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) influence their organization on a gold surface?
A1: Research indicates that CuOEP and CoPc form mixed adlayers on gold surfaces with their arrangement influenced by several factors. [, ] The competitive adsorption between the two molecules leads to CoPc gradually displacing CuOEP over time. [, ] Interestingly, instead of random distribution, CuOEP and CoPc arrange themselves in an alternating pattern on Au(111) surfaces, forming either a p(9 × 3√7R - 40.9°) or a p(9 × 3√7R - 19.1°) structure. [] This ordered arrangement suggests specific intermolecular interactions between CuOEP and CoPc influence their self-assembly.
Q2: How does the application of an electrochemical potential affect the organization of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) on gold surfaces?
A2: Electrochemical potential plays a crucial role in modulating the surface organization of CuOEP and CoPc on gold. [, ] Modulating the electrode potential accelerates the surface mobility and reorganization of these molecules. [] Applying different potentials leads to the formation of distinct surface structures, suggesting that controlled phase separation can be achieved through potential modulation. [] This highlights the potential for using electrochemical methods to finely control the nanoscale organization of these molecules on surfaces.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)













